6-Chloro-5-hydroxy-2-methylnicotinic acid

Catalog No.
S15840579
CAS No.
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-hydroxy-2-methylnicotinic acid

Product Name

6-Chloro-5-hydroxy-2-methylnicotinic acid

IUPAC Name

6-chloro-5-hydroxy-2-methylpyridine-3-carboxylic acid

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-3-4(7(11)12)2-5(10)6(8)9-3/h2,10H,1H3,(H,11,12)

InChI Key

UUADGXCEQJKFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)O)Cl

6-Chloro-5-hydroxy-2-methylnicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It features a chlorine atom at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 2nd position of the pyridine ring. Its molecular formula is C₉H₈ClN₃O₃, and it has a molecular weight of approximately 215.63 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

To create more complex molecules.
  • Pharmaceutical Development: The compound is being investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.
  • Material Science: It can also be used as an intermediate in the production of specialty chemicals and pharmaceuticals, contributing to advancements in drug formulation and material innovation .
  • Research indicates that 6-Chloro-5-hydroxy-2-methylnicotinic acid exhibits significant biological activities, particularly:

    • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
    • Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
    • Potential Therapeutic

    The synthesis of 6-Chloro-5-hydroxy-2-methylnicotinic acid typically involves chlorination processes. Common methods include:

    • Chlorination of 5-Hydroxy-2-methylnicotinic Acid: This reaction is carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride in controlled conditions to ensure selective chlorination at the 6th position.
    • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product.

    In industrial settings, optimized large-scale processes may be utilized to enhance yield and purity through continuous flow techniques and automated systems .

    The interaction studies of 6-Chloro-5-hydroxy-2-methylnicotinic acid focus on its mechanism of action within biological systems. The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. For instance, it might interfere with nucleic acid synthesis or protein production in microbial cells, leading to its observed antimicrobial effects. Further research is required to elucidate these interactions fully and understand the underlying pathways involved .

    Several compounds share structural similarities with 6-Chloro-5-hydroxy-2-methylnicotinic acid:

    Compound NameStructural FeaturesUnique Aspects
    2-Chloro-5-methylnicotinic acidLacks hydroxyl group at the 5th positionChlorine presence but different reactivity
    6-Chloro-2-methoxynicotinic acidContains methoxy group instead of hydroxylAlters solubility and potential biological activity
    5-Hydroxy-2-methylnicotinic acidLacks chlorine atom at the 6th positionDifferent biological properties due to chlorine absence

    Uniqueness:
    The uniqueness of 6-Chloro-5-hydroxy-2-methylnicotinic acid lies in its combination of functional groups—chlorine, hydroxyl, and methyl—on the nicotinic acid framework. This specific arrangement influences its chemical reactivity and biological properties, setting it apart from similar compounds. For instance, the presence of chlorine may enhance antimicrobial activity while affecting solubility characteristics compared to its analogs .

    XLogP3

    1.4

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    187.0036207 g/mol

    Monoisotopic Mass

    187.0036207 g/mol

    Heavy Atom Count

    12

    Dates

    Last modified: 08-15-2024

    Explore Compound Types